Bambuterol-d9hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

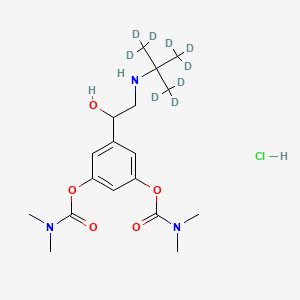

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARATORRVNNQM-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bambuterol-d9 hydrochloride physical and chemical properties.

An In-Depth Technical Guide to the Physical and Chemical Properties of Bambuterol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bambuterol-d9 hydrochloride is a deuterated analogue of Bambuterol hydrochloride, a long-acting β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a prodrug, it is slowly metabolized in the body to its active form, terbutaline.[3][4][5] The deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the known physical and chemical properties of Bambuterol-d9 hydrochloride, outlines general experimental protocols for their determination, and illustrates its mechanism of action through a detailed signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of Bambuterol-d9 hydrochloride are crucial for its formulation, delivery, and analytical characterization. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N,N-Dimethylcarbamic Acid 3-[[(Dimethylamino)carbonyl]oxy]- 5-[2-[(1,1-dimethylethyl-d9)amino]-1-hydroxyethyl]phenyl Ester Hydrochloride | |

| Synonyms | (±)-Bambuterol-d9 hydrochloride, KWD-2183-d9 hydrochloride | |

| CAS Number | 1794810-59-5 | |

| Molecular Formula | C18H21D9ClN3O5 | |

| Molecular Weight | 412.96 g/mol | |

| Appearance | White to off-white solid, powder, or crystal | |

| Melting Point | 222-225 °C | |

| Solubility | Soluble in water (33 mg/mL), Soluble in PBS (pH 7.2) (10 mg/mL) | |

| Storage Conditions | 2-8°C, sealed, away from moisture | |

| Purity | ≥98.0% | |

| Isotopic Enrichment | 98.2% |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of Bambuterol-d9 hydrochloride is added to a vial containing a solvent of interest (e.g., water, phosphate-buffered saline).

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove undissolved solid.

-

Quantification: The concentration of the dissolved Bambuterol-d9 hydrochloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient is a measure of a compound's lipophilicity.

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of Bambuterol-d9 hydrochloride is dissolved in the aqueous phase, and then the octanol phase is added.

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of the analyte in each phase is measured, typically by HPLC. The partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action

Bambuterol is a prodrug of terbutaline, a selective beta-2 adrenergic receptor agonist. Its therapeutic effect is derived from the action of terbutaline on the beta-2 adrenergic receptors in the smooth muscle cells of the respiratory tract.

Upon administration, Bambuterol is slowly metabolized, primarily by butyrylcholinesterase in the liver, to its active form, terbutaline. Terbutaline then binds to beta-2 adrenergic receptors, initiating a signaling cascade. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins within the smooth muscle cells, which results in the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium levels. This cascade of events leads to the relaxation of the airway smooth muscles, resulting in bronchodilation and easier breathing.

Caption: Signaling pathway of Bambuterol leading to bronchodilation.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a pharmaceutical compound like Bambuterol-d9 hydrochloride.

Caption: General workflow for determining physicochemical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 4. Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Bambuterol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Bambuterol-d9 hydrochloride, a deuterated isotopologue of the long-acting β₂-adrenergic agonist, Bambuterol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

Introduction

Bambuterol is a prodrug of the well-established bronchodilator, terbutaline. Following administration, it is gradually hydrolyzed by butyrylcholinesterase and metabolized through oxidative pathways to release the active therapeutic agent. The use of deuterium-labeled compounds, such as Bambuterol-d9 hydrochloride, is crucial in pharmaceutical research, particularly in mass spectrometry-based bioanalytical assays where it serves as an ideal internal standard for the accurate quantification of the parent drug and its metabolites in biological matrices. The nine deuterium atoms on the tert-butyl group provide a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Synthesis of Bambuterol-d9 Hydrochloride

The synthesis of Bambuterol-d9 hydrochloride is a multi-step process that begins with the commercially available starting material, 1-(3,5-dihydroxyphenyl)ethanone. The key strategic element in the synthesis of the deuterated analog is the introduction of the deuterium-labeled tert-butyl group via tert-butylamine-d9.

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process: 1) Protection of the phenolic hydroxyl groups and introduction of a leaving group, 2) Introduction of the deuterated side chain, and 3) Reduction and salt formation.

Bambuterol-d9 hydrochloride CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Bambuterol-d9 hydrochloride, a deuterated isotopologue of Bambuterol hydrochloride. The inclusion of nine deuterium atoms offers a stable, heavy-isotope labeled version of the parent compound, making it an invaluable tool in specific analytical applications within drug development and clinical research. Its primary utility is as an internal standard for the quantification of Bambuterol in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Core Chemical and Physical Data

The fundamental properties of Bambuterol-d9 hydrochloride are summarized below. This data is critical for accurate measurement and preparation of standards in a laboratory setting.

| Parameter | Value | Reference |

| CAS Number | 1794810-59-5 | [1][2] |

| Molecular Formula | C18H21D9ClN3O5 | [1] |

| Molecular Weight | 412.96 g/mol | [1][2] |

| Synonyms | N,N-Dimethylcarbamic Acid 3-[[(Dimethylamino)carbonyl]oxy]- 5-[2-[(1,1-dimethylethyl-d9)amino]-1-hydroxyethyl]phenyl Ester Hydrochloride |

Application in Quantitative Bioanalysis

Bambuterol-d9 hydrochloride is intended for use as an internal standard in analytical methodologies, most commonly in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. In such workflows, a known quantity of the deuterated standard is spiked into biological samples (e.g., plasma, urine) prior to extraction and analysis.

Because Bambuterol-d9 hydrochloride is chemically identical to the non-labeled Bambuterol, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous or administered Bambuterol. This allows for precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal corrects for variability during sample preparation and analysis.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like Bambuterol-d9 hydrochloride.

General Experimental Protocol

While specific parameters must be optimized for the instrument and matrix, the following provides a general protocol for the use of Bambuterol-d9 hydrochloride as an internal standard for the quantification of Bambuterol in human plasma.

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Bambuterol hydrochloride (the analyte) in methanol.

-

Prepare a 1 mg/mL stock solution of Bambuterol-d9 hydrochloride (the internal standard) in methanol.

-

From these, prepare working solutions at appropriate concentrations through serial dilutions.

-

-

Preparation of Calibration Curve Standards and Quality Controls:

-

Spike blank human plasma with the Bambuterol working solution to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 25 µL of the Bambuterol-d9 hydrochloride working solution (e.g., at 500 ng/mL). Vortex briefly.

-

Add 400 µL of acetonitrile to precipitate proteins. Vortex for 2 minutes.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto an appropriate C18 analytical column.

-

Perform chromatographic separation using a gradient elution program.

-

Detect the analyte and internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both Bambuterol and Bambuterol-d9 hydrochloride should be optimized beforehand.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Bambuterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Pharmacokinetics and Metabolism of Bambuterol-d9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambuterol is a long-acting beta-adrenoceptor agonist utilized in the management of asthma. It functions as a prodrug, being converted in the body to its active metabolite, terbutaline. Bambuterol-d9 hydrochloride is the deuterated analogue of bambuterol hydrochloride. Deuterated compounds are frequently employed as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the non-deuterated drug in biological matrices. While specific pharmacokinetic and metabolism studies on Bambuterol-d9 hydrochloride are not extensively available in public literature, its pharmacological behavior is anticipated to be nearly identical to that of bambuterol hydrochloride. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of bambuterol, with the understanding that it serves as a close surrogate for its deuterated form.

Pharmacokinetics

Bambuterol is administered orally and is characterized by its slow absorption and gradual conversion to terbutaline, which results in a prolonged therapeutic effect suitable for once-daily dosing[1][2].

Absorption and Bioavailability

Following oral administration, bambuterol is absorbed from the gastrointestinal tract[3][4][5]. The absorption process is prolonged, which contributes to the sustained plasma concentrations of the active metabolite, terbutaline.

The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2%. After intravenous administration of bambuterol, the bioavailability of the generated terbutaline is 36%.

Distribution

Both bambuterol and its active metabolite terbutaline have a volume of distribution (Vss) of approximately 1.6 L/kg body weight. Animal studies have indicated a high distribution of bambuterol to the lungs, with negligible distribution to skeletal muscle, the myocardium, and the brain. This preferential distribution to the lungs may contribute to its therapeutic efficacy with reduced systemic side effects.

Metabolism

Bambuterol is extensively metabolized to its active form, terbutaline, through two primary pathways: hydrolysis and oxidation.

-

Hydrolysis: The main metabolic pathway is hydrolysis of the bis-N,N-dimethylcarbamate groups, a reaction primarily catalyzed by plasma cholinesterase (butyrylcholinesterase). This process occurs throughout the body, including in the liver and lungs. Bambuterol itself is a potent inhibitor of plasma cholinesterase, which leads to a partial inhibition of its own metabolism.

-

Oxidative Metabolism: Bambuterol also undergoes oxidative metabolism, primarily in the liver. This creates intermediate metabolites that can then be hydrolyzed to form terbutaline. Some of these intermediates are chemically unstable and may spontaneously decompose to terbutaline after uptake into the lungs.

Excretion

Bambuterol and its metabolites, including terbutaline, are primarily excreted by the kidneys. After intravenous administration, the renal clearances of bambuterol and terbutaline are similar, at about 140 ml/min. However, following oral administration of bambuterol, the renal clearance of the generated terbutaline decreases to approximately 120 ml/min.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for bambuterol and the terbutaline generated from it.

Table 1: Pharmacokinetic Parameters of Bambuterol

| Parameter | Route of Administration | Value | Reference |

| Terminal Half-Life (t½) | Intravenous | 2.6 hours | |

| Oral | 12 hours | ||

| Oral (Plasma) | ~13 hours | ||

| Total Clearance | Intravenous | 1.25 L/min | |

| Renal Clearance | Intravenous | ~140 ml/min | |

| Volume of Distribution (Vss) | Intravenous | 1.6 L/kg | |

| Time to Peak Plasma Concentration (tmax) | Oral | 1.4 - 1.8 hours |

Table 2: Pharmacokinetic Parameters of Terbutaline Generated from Bambuterol

| Parameter | Route of Administration (of Bambuterol) | Value | Reference |

| Mean Residence Time | Oral | 34 hours | |

| Bioavailability | Oral | 10.2% (6.1-13.2) | |

| Intravenous | 36% (28-46) | ||

| Renal Clearance | Oral | ~120 ml/min | |

| Time to Peak Plasma Concentration (tmax) | Oral | 3.9 - 6.8 hours | |

| Plasma Half-Life | Oral | ~22 hours |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of bambuterol typically involve the following steps. The use of Bambuterol-d9 hydrochloride would be as an internal standard in the analytical phase.

Study Design

A common study design is a crossover trial where healthy subjects or patients with asthma receive single and/or repeated doses of bambuterol, often comparing intravenous and oral routes of administration.

Dosing and Sample Collection

-

Administration: Bambuterol hydrochloride is administered as an aqueous solution or in tablet form.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine Collection: Urine is collected over specified intervals to determine the renal clearance of bambuterol and terbutaline.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous determination of bambuterol and terbutaline in plasma and urine.

-

Sample Preparation: Plasma or urine samples are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove interfering substances. Bambuterol-d9 hydrochloride would be added to the samples at the beginning of this process as an internal standard.

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A gradient mobile phase of acetonitrile and water with a modifier like formic acid is used to separate bambuterol, terbutaline, and the internal standard.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analytes are detected using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for bambuterol, terbutaline, and Bambuterol-d9.

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

Metabolic Pathway of Bambuterol

Caption: Metabolic conversion of Bambuterol to Terbutaline.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a Bambuterol pharmacokinetic study.

References

- 1. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of bambuterol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 4. ovid.com [ovid.com]

- 5. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Bambuterol-d9 Hydrochloride: A Prodrug Approach for Sustained Terbutaline Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bambuterol, a long-acting beta-adrenoceptor agonist (LABA), serves as a prodrug for the active bronchodilator, terbutaline.[1][2] This technical guide delves into the core aspects of Bambuterol-d9 hydrochloride, a deuterated isotopologue of bambuterol, focusing on its mechanism as a prodrug of terbutaline. Bambuterol is designed as a bis-N,N-dimethylcarbamate of terbutaline, a chemical modification that confers unique pharmacokinetic properties, allowing for once-daily oral administration in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] The presence of deuterium in Bambuterol-d9 hydrochloride makes it a valuable tool in pharmacokinetic studies, enabling precise quantification and differentiation from its non-deuterated counterpart and its metabolites.

Biotransformation of Bambuterol to Terbutaline

The conversion of bambuterol to its active metabolite, terbutaline, is a multi-step process involving both hydrolysis and oxidation. This slow biotransformation is key to its prolonged duration of action.

Enzymatic Hydrolysis

The primary pathway for the activation of bambuterol is through enzymatic hydrolysis, predominantly catalyzed by butyrylcholinesterase (BChE) found in plasma and various tissues, including the lungs. This enzymatic action cleaves the carbamate groups, releasing the active terbutaline. Bambuterol itself is a potent and selective inhibitor of BChE.

Oxidative Metabolism

In addition to hydrolysis, bambuterol undergoes oxidative metabolism in the liver, mediated by cytochrome P-450-dependent oxidases. This process leads to the formation of intermediate metabolites which can then be hydrolyzed to terbutaline. This oxidative pathway contributes to the complex biotransformation and sustained release of the active compound.

Pharmacokinetics

The pharmacokinetic profile of bambuterol is characterized by its slow absorption and conversion to terbutaline, resulting in a flat plasma concentration-time profile for the active metabolite and allowing for once-daily dosing.

Table 1: Pharmacokinetic Parameters of Bambuterol and Terbutaline Following Intravenous Administration of Bambuterol in Healthy Subjects

| Parameter | Bambuterol | Terbutaline |

| Total Clearance (L/min) | 1.25 | 0.23 |

| Renal Clearance (mL/min) | ~140 | ~140 |

| Volume of Distribution (Vss, L/kg) | 1.6 | 1.6 |

| Terminal Half-life (h) | 2.6 | - |

| Source: |

Table 2: Pharmacokinetic Parameters of Bambuterol and Terbutaline Following Oral Administration of Bambuterol in Healthy Subjects

| Parameter | Bambuterol | Terbutaline (generated) |

| Terminal Half-life (h) | 12 (absorption rate-limiting) | 22 |

| Time to Peak Plasma Concentration (Tmax, h) | 1.4 - 1.8 | 3.9 - 6.8 |

| Bioavailability of Terbutaline (%) | - | 10.2 |

| Mean Residence Time (h) | - | 34 |

| Source: |

Experimental Protocols

Determination of Bambuterol and Terbutaline in Plasma

A common method for the simultaneous quantification of bambuterol and its metabolite terbutaline in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Preparation: Plasma samples are collected, and a cholinesterase inhibitor (e.g., neostigmine metilsulfate) is immediately added to prevent ex vivo hydrolysis of bambuterol.

-

Extraction: Analytes are extracted from the plasma using liquid-liquid extraction with a solvent such as ethyl acetate.

-

Chromatographic Separation: The extracted analytes are separated on a C18 or a chiral column (for enantiomer separation) using a mobile phase gradient, for instance, a mixture of methanol and an aqueous buffer like ammonium acetate.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode.

In Vitro Cholinesterase Inhibition Assay

The inhibitory potency of bambuterol on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) can be determined using an in vitro enzymatic assay.

Protocol Outline:

-

Enzyme and Substrate Preparation: Solutions of human BChE and AChE are prepared. Butyrylthiocholine is used as a substrate for BChE, and acetylthiocholine for AChE.

-

Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of bambuterol.

-

Enzymatic Reaction: The substrate is added to initiate the reaction, and the rate of hydrolysis is measured, often spectrophotometrically by detecting the product of the reaction with Ellman's reagent.

-

IC50 Determination: The concentration of bambuterol that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Table 3: Inhibitory Potency of Bambuterol on Human Cholinesterases

| Enzyme | Substrate | IC50 (M) |

| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 1.7 x 10⁻⁸ |

| Acetylcholinesterase (AChE) | Acetylthiocholine | 4.1 x 10⁻⁵ |

| Source: |

Visualizations

Metabolic Pathway of Bambuterol

References

- 1. Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline, in young and elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of human, mouse, and horse cholinesterases by bambuterol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Bambuterol-d9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on Bambuterol, a long-acting beta-2 adrenoceptor agonist prodrug. The focus is on the core pharmacological and metabolic characteristics of the molecule, with particular attention to its interaction with butyrylcholinesterase, its metabolic fate in hepatic models, and the functional consequences of its active metabolite, terbutaline, on the beta-2 adrenergic receptor. While this guide centers on Bambuterol hydrochloride, the deuterated form, Bambuterol-d9 hydrochloride, serves as an essential internal standard for precise quantification in mass spectrometry-based bioanalytical methods, ensuring the accuracy of pharmacokinetic and metabolic data.

Butyrylcholinesterase (BChE) Inhibition

Bambuterol is a potent and selective inhibitor of butyrylcholinesterase (BChE), the primary enzyme responsible for its hydrolysis to the active metabolite, terbutaline. This inhibitory action contributes to the prolonged duration of action of the drug.

Quantitative Data: BChE Inhibition Kinetics

| Parameter | Value | Species | Reference |

| IC50 | 3 x 10⁻⁹ M | Human | [1][2] |

| IC50 (AChE) | 3 x 10⁻⁵ M | Human | [1] |

| kI (carbamylation rate constant for MTR-3, a Bambuterol analogue) | Not specified for Bambuterol directly, but a linear relationship between inhibitor concentration and kobs was observed for the analogue. | Equine | [3] |

| k3 (decarbamylation rate constant for MTR-3, a Bambuterol analogue) | (0.0093 ± 0.0010) × h⁻¹ | Equine | [3] |

Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay (Modified Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.

Materials:

-

Recombinant human Butyrylcholinesterase (BChE)

-

Bambuterol hydrochloride or Bambuterol-d9 hydrochloride

-

Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of Bambuterol hydrochloride in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer.

-

In a 96-well plate, add aliquots of the different Bambuterol concentrations.

-

Add a solution of BChE (e.g., 0.1 U/mL in phosphate buffer) to each well containing the inhibitor and pre-incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

To initiate the reaction, add a solution containing the substrate BTCh (e.g., 2.5 mM) and the chromogen DTNB (e.g., 3.4 mM) to each well.

-

Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader. The rate of the reaction is proportional to the BChE activity.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Bambuterol to the rate in the absence of the inhibitor (control).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Butyrylcholinesterase Inhibition Workflow

Caption: Workflow for the in vitro butyrylcholinesterase inhibition assay.

In Vitro Metabolism

Bambuterol is a prodrug that undergoes metabolic activation to form its active metabolite, terbutaline. This process is primarily mediated by esterases and oxidative enzymes in the liver.

Quantitative Data: In Vitro Metabolism

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Bambuterol.

Materials:

-

Human liver microsomes (HLM)

-

Bambuterol hydrochloride or Bambuterol-d9 hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of Bambuterol in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.5 mg/mL) and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and Bambuterol to the pre-incubated microsome solution. The final concentration of Bambuterol should be within a relevant range (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound (Bambuterol) and the formation of metabolites (e.g., terbutaline) using a validated LC-MS/MS method. Bambuterol-d9 hydrochloride would be used as an internal standard during this analysis.

-

The metabolic stability can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualization: In Vitro Metabolism Workflow

References

An In-depth Technical Guide to the Exploratory Research of Bambuterol-d9 Hydrochloride Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bambuterol, a long-acting β2-adrenergic agonist, is a prodrug of terbutaline used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its metabolic activation and clearance are well-documented, primarily involving hydrolysis by butyrylcholinesterase and oxidation by cytochrome P450 (CYP) enzymes. The introduction of deuterium atoms at specific molecular positions, such as in Bambuterol-d9 hydrochloride, presents a strategic approach to favorably alter the drug's pharmacokinetic profile by leveraging the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the known metabolic pathways of bambuterol and presents a hypothesized metabolic scheme for Bambuterol-d9 hydrochloride. Detailed experimental protocols for the elucidation of its metabolites are provided, alongside structured quantitative data from existing literature on bambuterol. This document serves as a foundational resource for researchers embarking on the exploratory metabolic studies of this deuterated compound.

Introduction

Bambuterol hydrochloride is a carbamate prodrug designed for the sustained release of its active metabolite, terbutaline.[1][2][3] The metabolic conversion is a two-pronged process involving both hydrolysis and oxidation.[4][5] Butyrylcholinesterase plays a major role in the hydrolytic conversion to terbutaline. Concurrently, oxidative metabolism, primarily mediated by cytochrome P450 enzymes, occurs, particularly at the N,N-dimethylcarbamate and tert-butyl moieties.

Deuteration of drug molecules, or the replacement of hydrogen with its heavier isotope deuterium, is a recognized strategy in drug development to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions, particularly those involving CYP-mediated oxidation. Bambuterol-d9 hydrochloride, with deuterium atoms likely incorporated into the metabolically susceptible tert-butyl group, is expected to exhibit an altered metabolic profile compared to its non-deuterated counterpart. A reduction in the rate of oxidative metabolism could potentially lead to a longer half-life, increased bioavailability of the parent drug, and a modified metabolite profile.

This guide outlines the established metabolic pathways of bambuterol and proposes the anticipated metabolic fate of Bambuterol-d9 hydrochloride. It further provides detailed experimental workflows for researchers to systematically investigate and characterize the metabolites of this deuterated analog.

Known Metabolism of Bambuterol

The biotransformation of bambuterol is complex, involving multiple enzymatic pathways that ultimately lead to the formation of the active drug, terbutaline, and other metabolites. The primary metabolic routes are hydrolysis and oxidation.

Hydrolytic Pathway

The main hydrolytic pathway is catalyzed by butyrylcholinesterase, which cleaves the carbamate esters to yield terbutaline. This conversion is relatively slow, contributing to the long duration of action of bambuterol.

Oxidative Pathway

Oxidative metabolism of bambuterol is primarily carried out by hepatic CYP enzymes. Studies with rat liver microsomes have identified several oxidative metabolites. These include:

-

Hydroxylated Bambuterol: Oxidation on the aromatic ring or other positions.

-

Demethylated Metabolites: Removal of one or both methyl groups from the carbamate moieties.

-

Oxidation of the tert-butyl group: This can lead to the formation of hydroxylated and further oxidized metabolites.

Some of these oxidative metabolites are chemically unstable and can spontaneously decompose to terbutaline.

Hypothesized Metabolism of Bambuterol-d9 Hydrochloride

The nine deuterium atoms in Bambuterol-d9 hydrochloride are presumed to be located on the tert-butyl group, a known site of oxidative metabolism. Based on the principles of the kinetic isotope effect, the C-D bonds in the tert-butyl-d9 group will be more resistant to CYP-mediated oxidation than the C-H bonds in the non-deuterated molecule.

This leads to the following hypotheses:

-

Reduced Formation of tert-butyl Hydroxylated Metabolites: The rate of formation of metabolites resulting from the oxidation of the tert-butyl group is expected to be significantly reduced.

-

Metabolic Shifting: With the tert-butyl oxidation pathway slowed, metabolism may be shunted towards other pathways, potentially increasing the formation of N-demethylated or ring-hydroxylated metabolites.

-

Increased Parent Drug Exposure: A slower overall rate of oxidative metabolism could lead to a longer half-life and increased plasma concentrations of Bambuterol-d9.

-

Unaltered Hydrolytic Conversion: The hydrolytic cleavage of the carbamate esters by butyrylcholinesterase is not expected to be directly affected by deuteration at the tert-butyl group.

The following diagram illustrates the known metabolic pathways of Bambuterol and the hypothesized impact of deuteration in Bambuterol-d9.

Caption: Known and hypothesized metabolic pathways of Bambuterol and Bambuterol-d9.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for bambuterol and its active metabolite, terbutaline, from studies in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Bambuterol Following Intravenous and Oral Administration

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Total Clearance | 1.25 L/min | - | |

| Renal Clearance | ~140 mL/min | ~140 mL/min | |

| Volume of Distribution (Vss) | 1.6 L/kg | - | |

| Terminal Half-life | 2.6 h | 12 h | |

| Bioavailability of Terbutaline | 36% (28-46%) | 10.2% (6.1-13.2%) |

Table 2: Pharmacokinetic Parameters of Terbutaline Following Administration of Bambuterol or Terbutaline

| Parameter | Terbutaline from Oral Bambuterol | Intravenous Terbutaline | Reference |

| Mean Residence Time | 34 h | 8.0 h | |

| Peak Plasma Concentration (Tmax) | 3.9 - 6.8 h | - | |

| Apparent Plasma Clearance (Younger Adults) | 2.32 ± 1.26 L/hr/kg | - | |

| Apparent Plasma Clearance (Older Adults) | 1.22 ± 0.33 L/hr/kg | - |

Experimental Protocols

To elucidate the metabolic profile of Bambuterol-d9 hydrochloride, a series of in vitro and in vivo experiments are proposed.

In Vitro Metabolic Stability and Metabolite Identification

This protocol aims to determine the metabolic stability of Bambuterol-d9 and identify its primary metabolites using human liver microsomes.

Caption: Workflow for in vitro metabolism studies of Bambuterol-d9.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Bambuterol-d9 hydrochloride in a suitable solvent (e.g., methanol or DMSO).

-

Thaw pooled human liver microsomes (HLMs) on ice.

-

Prepare a fresh NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Bambuterol-d9 (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the depletion of the parent drug using multiple reaction monitoring (MRM). Conduct full scan and product ion scan experiments to identify potential metabolites.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Bambuterol-d9 from the rate of parent drug depletion.

-

Identify potential metabolites by comparing the full scan mass spectra of samples from different time points and looking for new peaks with expected mass shifts (e.g., +16 for hydroxylation, -14 for N-demethylation).

-

Confirm the structure of potential metabolites by analyzing their MS/MS fragmentation patterns.

-

In Vivo Metabolite Profiling in Animal Models

This protocol describes a study to identify the metabolites of Bambuterol-d9 in the plasma and urine of a suitable animal model (e.g., rats).

Methodology:

-

Animal Dosing and Sample Collection:

-

Administer a single oral dose of Bambuterol-d9 hydrochloride to a group of rats.

-

Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Process the blood to obtain plasma.

-

House the rats in metabolic cages to collect urine over a 24 or 48-hour period.

-

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge and collect the supernatant.

-

Urine: For the identification of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be included. Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and clean up the samples.

-

-

LC-MS/MS Analysis:

-

Analyze the processed plasma and urine samples using a high-resolution LC-MS/MS system.

-

Employ similar chromatographic and mass spectrometric conditions as described for the in vitro studies, with adjustments as necessary for the different matrices.

-

-

Metabolite Identification:

-

Use metabolite identification software to screen the data for potential metabolites based on expected biotransformations.

-

Compare the metabolite profiles between the in vitro and in vivo samples.

-

Conclusion

The study of Bambuterol-d9 hydrochloride's metabolites is a critical step in understanding the potential benefits of deuteration on its pharmacokinetic profile. This technical guide provides a solid foundation for such exploratory research by summarizing the known metabolism of bambuterol, proposing a scientifically grounded hypothesis for the metabolic fate of its deuterated analog, and offering detailed experimental protocols for its investigation. The provided quantitative data and visualizations serve as valuable references for researchers in the field of drug metabolism and development. The successful execution of the outlined experiments will provide crucial insights into the disposition of Bambuterol-d9 and inform its further clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Bambuterol-d9 Hydrochloride in Advancing Beta-Adrenoceptor Agonist Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bambuterol-d9 hydrochloride and its application in the research of beta-adrenoceptor agonists. Bambuterol, a prodrug of the well-characterized β2-adrenergic receptor agonist terbutaline, offers a unique pharmacological profile due to its prolonged duration of action. The deuterated form, Bambuterol-d9 hydrochloride, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This guide details its mechanism of action, presents key quantitative data, and provides comprehensive experimental protocols for its characterization. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction to Bambuterol and Beta-2 Adrenergic Receptor Agonism

Bambuterol is a long-acting beta-2 adrenoceptor agonist (LABA) used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It functions as a prodrug, being pharmacologically inactive until it is metabolized in the body to its active form, terbutaline.[1][3] Terbutaline then selectively binds to and activates beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1] This activation initiates a signaling cascade that leads to bronchodilation, making breathing easier.

The use of a deuterated analog, Bambuterol-d9 hydrochloride, is particularly advantageous in research settings. The substitution of hydrogen atoms with deuterium, a stable isotope, creates a molecule with a slightly higher mass. This isotopic labeling does not typically alter the pharmacological activity of the compound but allows for its use as an internal standard in quantitative bioanalysis, such as mass spectrometry-based assays. This is crucial for accurately determining the concentration of Bambuterol and its metabolites in biological samples during pharmacokinetic and drug metabolism studies. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect), making deuterated compounds useful for investigating metabolic pathways.

Mechanism of Action and Signaling Pathway

Bambuterol is absorbed from the gastrointestinal tract and is slowly metabolized via hydrolysis by butyrylcholinesterase and oxidation to its active metabolite, terbutaline. Terbutaline is a potent and selective beta-2 adrenergic receptor agonist.

The activation of the beta-2 adrenergic receptor by terbutaline initiates a well-defined signaling pathway:

-

Receptor Binding and G-Protein Activation: Terbutaline binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates several target proteins within the airway smooth muscle cells. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.

References

- 1. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Bambuterol-d9 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bambuterol-d9 hydrochloride. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the solubility data of the non-deuterated Bambuterol hydrochloride as a close surrogate. This information is crucial for researchers and professionals involved in the formulation, development, and in vitro/in vivo testing of this compound.

Core Data Summary

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available solubility data for Bambuterol hydrochloride in various common laboratory solvents.

Disclaimer: The following data pertains to Bambuterol hydrochloride. While the deuteration in Bambuterol-d9 hydrochloride is not expected to dramatically alter its fundamental solubility, these values should be considered an approximation. Empirical determination of solubility for Bambuterol-d9 hydrochloride is recommended for precise applications.

| Solvent System | Reported Solubility | Method |

| Water | ~33 mg/mL[1] | Not Specified |

| Water | 2.4 mg/mL (5.94 mM)[2] | Requires sonication |

| Methanol | Soluble[3] | Qualitative |

| Ethanol | Soluble[3] | Qualitative |

| Chloroform | Soluble[3] | Qualitative |

| Dimethyl Sulfoxide (DMSO) | 120 mg/mL (297.10 mM) | Requires sonication |

| Deuterium Oxide (D₂O) | Soluble | ¹H-NMR study |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug development and the required throughput.

Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).

Principle: A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The mixture is incubated for a short period, and any precipitate formed is removed by filtration or centrifugation. The concentration of the compound in the resulting supernatant is then determined, typically by UV-Vis spectroscopy or LC-MS.

Generalized Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Bambuterol-d9 hydrochloride in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Separation of Precipitate: The plate is centrifuged at high speed to pellet any precipitate, or the contents are filtered through a filter plate.

-

Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with the solid form of the compound.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is measured.

Generalized Protocol:

-

Sample Preparation: Add an excess amount of solid Bambuterol-d9 hydrochloride to a vial containing a known volume of the test solvent (e.g., water, buffer).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

-

pH Measurement: For buffered solutions, the pH of the saturated solution should be measured and reported.

-

Quantification: The concentration of Bambuterol-d9 hydrochloride in the clear supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard curve.

Visualizing Key Processes

To further aid in the understanding of Bambuterol's mechanism and the experimental procedures, the following diagrams have been generated.

Workflow for Solubility Determination

Bambuterol is a prodrug that is metabolized in the body to its active form, terbutaline. Terbutaline then acts as a selective beta-2 adrenergic receptor agonist, leading to bronchodilation.

Bambuterol Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for the Use of Bambuterol-d9 Hydrochloride as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the utilization of Bambuterol-d9 hydrochloride as an internal standard in the quantitative analysis of bambuterol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

Introduction

Bambuterol is a long-acting beta-adrenoceptor agonist used in the treatment of asthma. Accurate quantification of bambuterol in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Bambuterol-d9 hydrochloride, is the gold standard for quantitative bioanalysis by mass spectrometry.[1] It offers significant advantages in terms of accuracy and precision by compensating for variability during sample preparation and analysis.[1]

Principle of the Method

The method involves the addition of a known amount of Bambuterol-d9 hydrochloride to the biological sample prior to sample preparation. Both the analyte (bambuterol) and the internal standard (Bambuterol-d9 hydrochloride) are extracted, and subjected to chromatographic separation and mass spectrometric detection. Since Bambuterol-d9 hydrochloride is chemically identical to bambuterol but has a different mass, it co-elutes with bambuterol and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio is independent of variations in sample recovery and matrix effects.

Advantages of Using Bambuterol-d9 Hydrochloride

-

Improved Accuracy and Precision: Compensates for variations in sample extraction, handling, and instrument response.

-

Correction for Matrix Effects: Co-elution with the analyte allows for the normalization of signal suppression or enhancement caused by the sample matrix.

-

Enhanced Method Robustness: Leads to more reliable and reproducible results, which is critical in regulated bioanalysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of bambuterol from plasma or serum samples.

Materials:

-

Biological matrix (e.g., human plasma)

-

Bambuterol-d9 hydrochloride internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Bambuterol-d9 hydrochloride internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extraction compared to protein precipitation and is suitable for complex matrices.

Materials:

-

Biological matrix (e.g., human plasma or urine)

-

Bambuterol-d9 hydrochloride internal standard working solution (e.g., 100 ng/mL in methanol)

-

Ethyl acetate, HPLC grade

-

Ammonium hydroxide solution (5%)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of the plasma or urine sample into a 2.0 mL microcentrifuge tube.

-

Add 20 µL of the Bambuterol-d9 hydrochloride internal standard working solution.

-

Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions: The following table provides the proposed MRM transitions for bambuterol and Bambuterol-d9 hydrochloride. The transitions for Bambuterol-d9 hydrochloride are theoretical and should be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Bambuterol | 368.2 | 311.2 | 100 | 30 | 15 |

| Bambuterol | 368.2 | 86.1 | 100 | 30 | 25 |

| Bambuterol-d9 | 377.3 | 311.2 | 100 | 30 | 15 |

| Bambuterol-d9 | 377.3 | 95.1 | 100 | 30 | 25 |

Note: The d9-label is on the tert-butyl group. The fragmentation leading to the 311.2 product ion involves the loss of the tert-butylamino group, which would be deuterated in the internal standard. However, the most common fragmentation often involves the neutral loss of the deuterated tert-butyl group, leading to the same product ion as the unlabeled compound. The second product ion (95.1) for the d9 variant corresponds to the deuterated tert-butylamino fragment.

Data Presentation

Table 1: Method Validation Parameters for Bambuterol Analysis in Human Plasma

| Parameter | Bambuterol |

| Linearity Range | 0.05 - 4.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 7% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% bias) | < 8% |

| Extraction Recovery | > 85% |

Data compiled from literature for similar methods.[2][3]

Visualizations

Caption: General experimental workflow for the quantification of bambuterol.

Caption: Ratiometric approach for accurate quantification.

References

- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Note: Quantification of Bambuterol-d9 Hydrochloride using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambuterol is a long-acting β2 adrenergic receptor agonist used as a prodrug of terbutaline for the treatment of asthma. Accurate and sensitive quantification of bambuterol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bambuterol, utilizing its deuterated internal standard, Bambuterol-d9 hydrochloride, to ensure high accuracy and precision. The method is suitable for high-throughput analysis in drug development and clinical research settings.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of bambuterol from human plasma.

Materials:

-

Human plasma samples

-

Bambuterol-d9 hydrochloride internal standard (IS) working solution

-

Ethyl acetate (HPLC grade)

-

Neostigmine metilsulfate (cholinesterase inhibitor)[1]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

5 mM Ammonium acetate solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples on ice. To prevent the biotransformation of bambuterol, it is recommended to add a cholinesterase inhibitor like neostigmine metilsulfate to the plasma samples immediately after collection.[1]

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the Bambuterol-d9 hydrochloride internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol and water containing 5 mM ammonium acetate).

-

Vortex to dissolve the residue completely.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.

-

Examples of suitable instruments include an API 4000 or a Xevo TQ-S tandem mass spectrometer.[1][2]

Chromatographic Conditions:

-

Column: A C18 column is commonly used for separation.[1] For chiral analysis, a specialized column such as an Astec Chirobiotic T column can be employed.

-

Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with an additive like 5 mM ammonium acetate or 0.005% formic acid is effective.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Run Time: A short analytical runtime of around 6.0 minutes per sample allows for high-throughput analysis.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of bambuterol and its internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of bambuterol and Bambuterol-d9 hydrochloride need to be optimized. Based on the structure of bambuterol, the transitions would be similar to those of the unlabeled compound, with a mass shift corresponding to the deuterium labeling.

Data Presentation

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bambuterol | To be optimized | To be optimized | 200 | To be optimized |

| Bambuterol-d9 (IS) | To be optimized | To be optimized | 200 | To be optimized |

Note: The exact m/z values need to be determined by infusing the standards into the mass spectrometer.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10.00 - 2500 pg/mL in plasma |

| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL in plasma |

| Intra-day Precision (%CV) | < 12.7% |

| Inter-day Precision (%CV) | < 8.6% |

| Accuracy (% Recovery) | Within ±15% of nominal values |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification of Bambuterol.

Signaling Pathway

Bambuterol acts as a prodrug and is slowly hydrolyzed by cholinesterases to its active metabolite, terbutaline. Terbutaline then stimulates β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.

Caption: Bambuterol's metabolic activation and mechanism of action.

References

- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Bambuterol-d9 Hydrochloride by HPLC and UPLC

Introduction

Bambuterol is a long-acting β2-adrenoceptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). It functions as a prodrug, gradually hydrolyzing to the active metabolite terbutaline. For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, accurate and precise quantification of bambuterol in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Bambuterol-d9 hydrochloride, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[1] This document provides detailed application notes and protocols for the analysis of Bambuterol-d9 hydrochloride, primarily in its role as an internal standard for the quantification of bambuterol using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.

Physicochemical Properties of Bambuterol

| Property | Value |

| Chemical Name | (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diyl bis(dimethylcarbamate) hydrochloride |

| Molecular Formula | C₁₈H₂₉N₃O₅·HCl |

| Molecular Weight | 403.9 g/mol |

Quantitative Analysis Workflow

The general workflow for the quantification of bambuterol using Bambuterol-d9 hydrochloride as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for the quantification of bambuterol using a deuterated internal standard.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a typical HPLC method for the analysis of bambuterol, where Bambuterol-d9 hydrochloride would be used as an internal standard.

Experimental Protocol

-

Chromatographic Conditions:

-

Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 1% trichloroacetic acid in a ratio of 80:10:10 (v/v/v).[2] An alternative mobile phase consists of a buffer (e.g., 0.01M Potassium Dihydrogen Orthophosphate, pH 5.6) and acetonitrile in a 70:30 (v/v) ratio.[3]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 10-20 µL.

-

Detector: UV detector at 220 nm or a mass spectrometer.

-

Column Temperature: Ambient.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of Bambuterol hydrochloride (e.g., 1000 µg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of Bambuterol-d9 hydrochloride (internal standard, IS) at a concentration of 1000 µg/mL in methanol.

-

Prepare working standard solutions by serially diluting the stock solutions to create calibration standards. Each calibration standard should contain a fixed concentration of the internal standard.

-

-

Sample Preparation (from tablets):

-

Weigh and finely powder a number of tablets.

-

Transfer an amount of powder equivalent to a single dose of bambuterol into a volumetric flask.

-

Add the diluent (e.g., methanol), sonicate to dissolve, and make up to volume.

-

Filter the solution before injection.

-

-

Data Analysis:

-

The retention time for Bambuterol hydrochloride is expected to be around 2.35 to 5.8 minutes, depending on the specific method. Bambuterol-d9 hydrochloride is expected to have a nearly identical retention time.

-

For quantification with a UV detector, an external standard calibration curve is typically used. When using a mass spectrometer, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantitative Data (HPLC)

| Parameter | Montelukast Sodium | Bambuterol Hydrochloride | Reference |

| Linearity Range | 0.5-10 µg/mL | 0.5-10 µg/mL | |

| Mean Accuracy | 100.06 ± 0.49% | 99.95 ± 0.63% | |

| Retention Time | 3.17 min | 2.35 min |

| Parameter | Bambuterol Hydrochloride | Reference |

| Linearity Range | 50-150 µg/mL | |

| LOD | 1.36 µg/mL | |

| LOQ | 5.02 µg/mL | |

| Recovery | 98.48% |

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. This makes it well-suited for high-throughput bioanalysis.

Experimental Protocol

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using 0.025% (v/v) trifluoroacetic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Flow Rate: 0.45 mL/min.

-

Injection Volume: 1-5 µL.

-

Detector: Photodiode Array (PDA) detector at 210 nm or a mass spectrometer.

-

Column Temperature: 30°C.

-

Run Time: Approximately 6 minutes.

-

-

Standard and Sample Preparation:

-

Follow similar procedures as for the HPLC method, but adjust concentrations to be within the UPLC system's optimal detection range. For bioanalytical methods, plasma or urine samples are typically subjected to protein precipitation or liquid-liquid extraction. An esterase inhibitor should be added to plasma samples to prevent the hydrolysis of bambuterol.

-

-

Data Analysis:

-

Bambuterol-d9 hydrochloride will co-elute with bambuterol.

-

Quantification is performed by constructing a calibration curve of the analyte/internal standard peak area ratio versus concentration.

-

Quantitative Data (UPLC)

| Parameter | Bambuterol Hydrochloride | Reference |

| Linearity Range | 7-13 µg/mL | |

| LOD | 0.11 µg/mL | |

| LOQ | 0.36 µg/mL |

LC-MS/MS Method for Bioanalysis

For the analysis of bambuterol in biological fluids like plasma and urine, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. In this context, Bambuterol-d9 hydrochloride serves as the ideal internal standard.

Experimental Protocol

-

Sample Preparation (Plasma):

-

To a plasma sample, add an esterase inhibitor.

-

Spike with a known amount of Bambuterol-d9 hydrochloride solution.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A UPLC or HPLC system.

-

Column: A C18 column, such as a Zorbax SB C18.

-

Mobile Phase: Gradient elution with methanol and water containing 5 mM ammonium acetate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for bambuterol and Bambuterol-d9 would need to be optimized.

-

Quantitative Data (LC-MS/MS in Plasma)

| Parameter | Bambuterol | Reference |

| Linearity Range | 0.05-4.0 ng/mL | |

| LOQ | 0.05 ng/mL | |

| Intra- and Inter-run Precision | < 7% | |

| Inter-run Accuracy | < 8% |

| Parameter | R-Bambuterol | Reference |

| LLOQ (Plasma) | 10.00 pg/mL | |

| LLOQ (Urine) | 20.00 pg/mL | |

| Intra- and Inter-day Precision (Plasma) | < 12.7% | |

| Intra- and Inter-day Precision (Urine) | < 8.6% |

Logical Relationship for Method Selection

The choice between HPLC, UPLC, and LC-MS/MS depends on the analytical requirements, such as the sample matrix, required sensitivity, and throughput.

Caption: Decision tree for selecting the appropriate analytical method for bambuterol analysis.

References

Application Notes and Protocols for the Use of Bambuterol-d9 Hydrochloride in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive protocol for the use of Bambuterol-d9 hydrochloride as an internal standard in pharmacokinetic studies of Bambuterol. This document outlines the experimental workflow, from sample preparation to data analysis, and includes key quantitative data and visual diagrams to facilitate understanding and implementation.

Introduction